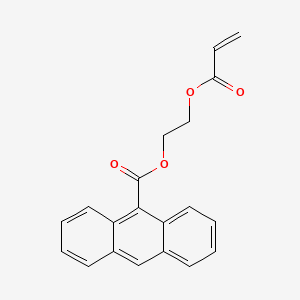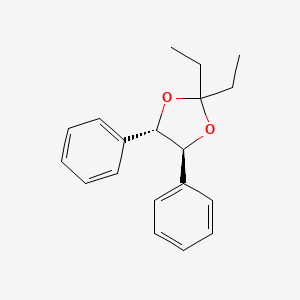
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals with two oxygen atoms in the ring. This compound is characterized by its two ethyl groups and two phenyl groups attached to the dioxolane ring, making it a chiral molecule with specific stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane typically involves the reaction of diethyl ketone with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Solvent: Dichloromethane or toluene
p-Toluenesulfonic acid or sulfuric acidTemperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the dioxolane to diols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Formation of diketones
Reduction: Formation of diols
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of (4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane involves its interaction with specific molecular targets. As a chiral molecule, it can form enantioselective complexes with enzymes and receptors, influencing biochemical pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: Another chiral compound with a similar ring structure but containing sulfur atoms instead of oxygen.
(4S,5S)-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane: A similar dioxolane with methyl groups instead of ethyl groups.
Uniqueness
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and interaction with other molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis, distinguishing it from other dioxolanes.
Propriétés
Numéro CAS |
193077-52-0 |
|---|---|
Formule moléculaire |
C19H22O2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(4S,5S)-2,2-diethyl-4,5-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C19H22O2/c1-3-19(4-2)20-17(15-11-7-5-8-12-15)18(21-19)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18-/m0/s1 |
Clé InChI |
QBTZVFNINQOUJQ-ROUUACIJSA-N |
SMILES isomérique |
CCC1(O[C@H]([C@@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)CC |
SMILES canonique |
CCC1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


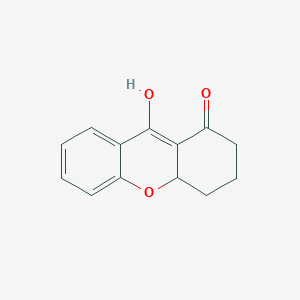

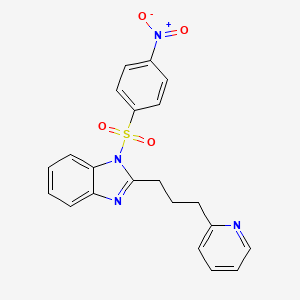
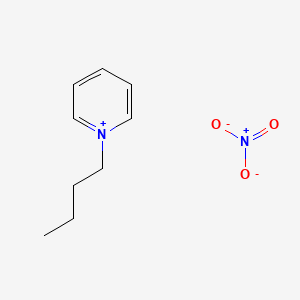
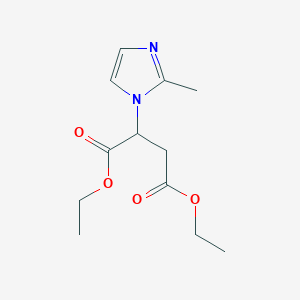
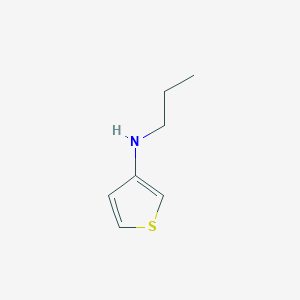
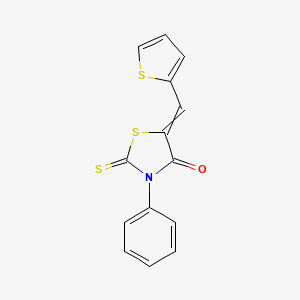

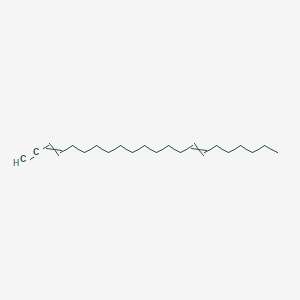

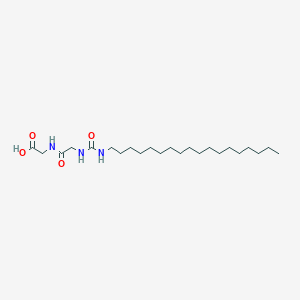
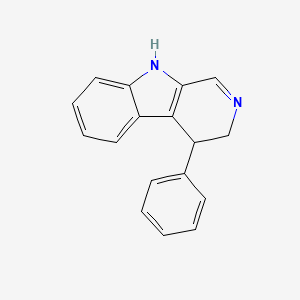
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
